(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone
Description
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN7O/c18-12-1-2-14(19)13(7-12)17(27)25-5-3-24(4-6-25)15-8-16(22-10-21-15)26-11-20-9-23-26/h1-2,7-11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWQXRMPSRTULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone , also known by its CAS number 1795083-42-9 , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, and mechanism of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 330.39 g/mol . The structure features a triazole ring, a piperazine moiety, and a bromochlorophenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.39 g/mol |
| CAS Number | 1795083-42-9 |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown promising results against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM . The presence of the triazole moiety enhances the interaction with bacterial enzymes, potentially disrupting their function.
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. In vitro assays have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values as low as 6.2 μM against colon carcinoma cells . The mechanism often involves induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, suggesting that these compounds could serve as effective chemotherapeutic agents.
Study 1: Anti-Tubercular Activity
A study focused on synthesizing substituted piperazine derivatives evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, those structurally related to our target compound exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential of our compound in treating tuberculosis.
Study 2: Cytotoxicity Evaluation
In another investigation, a series of triazole derivatives were analyzed for their cytotoxic effects on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at concentrations effective against cancer cells . This suggests a favorable therapeutic index for further development.
The biological activity of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone can be attributed to:
- Inhibition of Enzymatic Activity : The triazole ring is known to interact with fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle in the G2/M phase, leading to increased cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs with shared structural motifs:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations and Bioactivity :
- The target compound ’s pyrimidine-triazole-piperazine scaffold differentiates it from analogs like Compound 21 (thiophene-piperazine) and Compound 5 (pyrazole-piperazine). The bromo and chloro substituents on the phenyl group may enhance lipophilicity and membrane permeability compared to trifluoromethyl groups in Compound 21 and Compound 5 .
- Compound w3 shares a triazole-pyrimidine core but lacks the bromo-chloro-phenyl group, suggesting divergent target selectivity (e.g., kinase vs. receptor targets) .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for Compound w3 , where piperazine intermediates are coupled with aryl carbonyl derivatives under reflux conditions .
- Unlike Compound 21 (thiophene incorporation) and Compound 5 (pyrazole chain extension), the target compound’s synthesis emphasizes pyrimidine functionalization .
Pharmacological Potential: While direct bioactivity data for the target compound is absent, Compound w3’s kinase-targeting design implies that the triazole-pyrimidine motif may disrupt ATP-binding pockets in enzymes . The bromo and chloro groups could confer antimicrobial properties, as halogenated aromatics are common in antifungal agents (e.g., fluconazole analogs) .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyrimidine core via Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) for heterocyclic ring closure .
- Step 2 : Coupling the triazole moiety using a nucleophilic substitution or click chemistry approach .
- Step 3 : Piperazine linkage via Buchwald-Hartwig amination or SNAr reactions under reflux in solvents like ethanol or DMF .
- Step 4 : Final ketone functionalization using Friedel-Crafts acylation or cross-coupling .
Key Optimization Parameters :
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : Confirm regioselectivity of triazole-pyrimidine linkage (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~520–530) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer : Contradictions often arise from:
- Tautomerism : The triazole moiety may exhibit prototropic tautomerism, leading to split peaks in ¹H-NMR. Use variable-temperature NMR to stabilize tautomeric forms .
- Residual Solvents : DMF or DCM traces in the final product can obscure signals. Employ rigorous drying or lyophilization .
- Diastereomer Formation : Check for chiral centers (e.g., piperazine conformation) using chiral HPLC or 2D-NMR (NOESY) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer : Focus on functional group modifications:
- Triazole-Pyrimidine Core : Replace bromine with other halogens (e.g., fluorine) to assess electronic effects on binding affinity .
- Piperazine Linker : Introduce methyl or ethyl groups to study steric hindrance impacts .
- Aryl Ketone : Modify the 5-bromo-2-chlorophenyl group with electron-withdrawing/donating substituents .
Experimental Design :
| Modification | Biological Assay | Expected Outcome |
|---|---|---|
| Halogen substitution | Enzyme inhibition (IC₅₀) | Improved potency with electronegative groups |
| Piperazine alkylation | Cellular uptake (logP) | Enhanced membrane permeability |
Q. How can thermal stability and degradation pathways be investigated?
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .
- DSC (Differential Scanning Calorimetry) : Identify phase transitions (e.g., melting point ~180–200°C) .
- Forced Degradation Studies : Expose to acidic/basic conditions, UV light, or oxidizers (e.g., H₂O₂) to identify labile sites (e.g., triazole ring cleavage) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
Methodological Answer : Discrepancies may stem from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Metabolite Interference : Conduct LC-MS/MS to identify active metabolites masking parent compound effects .
Tables for Key Data
Table 1 : Comparative Reactivity of Functional Groups
Table 2 : Thermal Stability Profile
| Technique | Parameter | Value |
|---|---|---|
| TGA | Decomposition Onset | 220°C |
| DSC | Melting Point | 195°C |
| HPLC-PDA | Purity After Degradation | 90% (pH 7.4, 24h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
